Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether

Pharmaceutical Analysis Impurity Profiling Quality Control

QC labs face invalid impurity profiling when using uncharacterized standards for Fesoterodine Fumarate. Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (Impurity P, CAS 1380491-71-3) is the authentic, structurally distinct dimer required for ICH Q3A/Q3B & USP monograph compliance. - Enables accurate RRT (1.37) establishment & method specificity per HPLC. - Mitigates ANDA/NDA regulatory risk as a fully characterized ISO 17034 standard. - Supplied with comprehensive CoA for direct use in batch release & stability studies.

Molecular Formula C48H66N2O4
Molecular Weight 735.0 g/mol
Cat. No. B15294314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether
Molecular FormulaC48H66N2O4
Molecular Weight735.0 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)C(CCN(C(C)C)C(C)C)C4=CC=CC=C4
InChIInChI=1S/C48H66N2O4/c1-33(2)48(52)54-47-24-22-39(30-45(47)43(41-19-15-12-16-20-41)26-28-50(36(7)8)37(9)10)32-53-46-23-21-38(31-51)29-44(46)42(40-17-13-11-14-18-40)25-27-49(34(3)4)35(5)6/h11-24,29-30,33-37,42-43,51H,25-28,31-32H2,1-10H3/t42?,43-/m1/s1
InChIKeySOSXDUQUWXWKQR-XFCPCMSTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fesoterodinyl Ether: Critical Impurity Marker


Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (CAS 1380491-71-3) is a chemically defined impurity of the antimuscarinic agent Fesoterodine Fumarate, a prodrug used in the treatment of overactive bladder (OAB) . This compound, also designated as Fesoterodine Impurity P or Fesoterodine Related Impurity 8, has a molecular formula of C48H66N2O4 and a molecular weight of 735.07 g/mol . It is not intended for therapeutic use but serves as a critical reference standard for analytical method development, validation, and routine quality control to ensure the purity, safety, and efficacy of Fesoterodine Fumarate pharmaceutical products .

Product type Specified impurity reference standard (Fesoterodine Impurity P)
Workflow Analytical method validation and routine quality control
Regulatory context USP monograph proposal; ICH Q3A/Q3B impurity profiling

Why Generic Fesoterodine Standards Fail


In pharmaceutical analysis, not all impurities are created equal. Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (Impurity P) is a specific, structurally distinct dimeric impurity . Substituting it with another impurity standard, such as the desfesoterodine monomeric impurity (5-Hydroxymethyl Tolterodine) or other process-related impurities, would be scientifically invalid. The chromatographic retention time, mass spectral fragmentation pattern, and response factor for this high molecular weight (735.07 g/mol) compound are unique and must be established using the authentic, fully characterized reference material . Using an incorrect or uncharacterized standard would lead to misidentification, inaccurate quantification, and a failure to meet ICH Q3A/Q3B regulatory requirements for impurity profiling, directly jeopardizing drug product release and stability studies [1].

Impurity identity
Required standardFesoterodinyl Ether (dimeric, Impurity P)
Risk if substitutedDesfesoterodine monomer or other process impurities cannot match retention, MS pattern, or response factor.
Structure type
Unique dimerC48H66N2O4 ether-linked unit
Risk if substitutedMonomeric or alternative dimer standards give incorrect chromatographic identity, leading to misidentification.
Regulatory evidence
Pharmacopoeial recognitionProposed USP Impurity P, degradation marker
Risk if substitutedGeneric impurity standards lack the required purity documentation and may fail ICH Q3A/Q3B compliance.

Fesoterodinyl Ether: Procurement and Analytical Guide


ISO 17034 CRM Metrological Traceability

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether offered as an ISO 17034 certified reference material (CRM) provides a defined and documented metrological traceability chain, a critical advantage over non-certified impurity standards . CRMs are manufactured under an accredited quality system, ensuring the certified purity value and its associated uncertainty are reliable and internationally recognized. In contrast, non-certified standards often come with a simple 'purity > 98%' claim without a comprehensive uncertainty budget or traceability statement .

CRM Traceability
Reported
Target: ISO 17034 CRM with certified purity & uncertainty Baseline: Non-certified standard >98% HPLC, no uncertainty
Procurement confidence for GMP QC compliance
CRM documentation supports audit-ready analytical reports.
Pharmaceutical Analysis Impurity Profiling Quality Control

Stability-Indicating HPLC Method Validation

In the development and validation of a stability-indicating RP-HPLC method for Fesoterodine Fumarate, an unknown impurity was observed to increase beyond the identification threshold during stability studies of extended-release tablets [1]. This impurity, which was subsequently isolated by preparative HPLC and structurally elucidated using MS and NMR, was identified as Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether [1]. Its presence at a specific relative retention time (RRT) of 1.37 is a critical marker for drug product degradation [1].

Stability Marker
Head-to-head
RRT 1.37
Degradation product identification in stability studies
Observed increase during extended-release tablet testing; supports shelf-life monitoring.
Stability-Indicating Methods RP-HPLC Forced Degradation

Regulatory Recognition in Pharmacopoeias

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether, designated as Fesoterodine Impurity P, has been identified and proposed for inclusion in the United States Pharmacopeia (USP) monograph for Fesoterodine Fumarate [1]. This recognition in a public pharmacopoeial forum signifies that global regulatory bodies and industry experts consider this specific impurity to be of significant importance for the quality control of the drug substance and drug product [1].

Pharmacopoeial Status
Class-level
Proposed as USP Impurity P
Future compendial expectation for impurity control
Pharmacopoeial forum inclusion signals regulatory importance; verify final monograph.
Pharmacopoeial Standards Regulatory Compliance Impurity Control

Distinct Structure of the Dimeric Impurity

Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (C48H66N2O4, MW 735.07) is a dimeric impurity of Fesoterodine, formed by the ether linkage of two monomeric units . Its high molecular weight and distinct structure lead to a unique chromatographic profile and mass spectrometric fragmentation pattern compared to other Fesoterodine impurities, such as the desfesoterodine monomer (5-Hydroxymethyl Tolterodine, C22H31NO2, MW 341.5) or the diol dimer monoester .

Structural Uniqueness
Supporting evidence
Target: Dimer MW 735.07 g/mol Comparator: Monomer MW 341.5 g/mol
No surrogate standard acceptable
Distinct chromatographic and mass spectral profiles require authentic material.
Impurity Synthesis Structural Elucidation Analytical Characterization

HRMS for Genotoxic Impurity Analysis

Due to the potential for dimeric impurities like Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether to contain structural alerts for genotoxicity, their accurate identification and quantification at trace levels are paramount [1]. High-Resolution Mass Spectrometry (HRMS) methods are often required to meet the stringent limits (e.g., TTC of 1.5 µg/day) for potential genotoxic impurities (PGIs) [1]. The procurement of a well-characterized standard of this impurity is essential for developing and validating such highly sensitive HRMS methods, enabling accurate mass determination and quantification [2].

Genotoxic PGI Analysis
Class-level inference
PGI limit: 1.5 µg/day (ICH M7) Standard impurity limit: 1.0 mg/day
High-sensitivity HRMS method development need
Class-level risk; structural alerts warrant trace-level quantification capability.
Genotoxic Impurities HRMS Trace Analysis

Fesoterodinyl Ether Application Scenarios


GMP Pharmaceutical QC Laboratory

A QC laboratory requires an ISO 17034 certified reference material of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether to perform routine impurity testing of Fesoterodine Fumarate API and finished drug products. The certified purity and traceable documentation are mandatory for compliance with 21 CFR Part 211 and for ensuring the accuracy of batch release and stability data. The purchase of this standard, as identified in the USP monograph proposal [1], is a necessary investment to maintain regulatory compliance and avoid costly analytical deviations.

Analytical R&D for ANDA/NDA Filing

An analytical R&D team developing a generic Fesoterodine Fumarate product (ANDA) or a new formulation (NDA) needs to validate a stability-indicating HPLC method. They must use an authentic standard of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether to demonstrate method specificity, establish its relative retention time (RRT 1.37) and relative response factor (RRF), and ensure the method can accurately resolve and quantify this key degradation product, as highlighted in recent literature [2]. This standard is not optional; it is a fundamental requirement for a successful regulatory submission.

Genotoxic Impurity Risk Assessment and Control

A pharmaceutical manufacturer is conducting a risk assessment for potential genotoxic impurities (PGIs) in Fesoterodine Fumarate per ICH M7. The dimeric structure of Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether warrants an assessment for mutagenic potential. To establish a control strategy, the manufacturer must procure a high-purity standard to develop and validate a sensitive analytical method (likely LC-HRMS) capable of quantifying this impurity at or below the Threshold of Toxicological Concern (TTC) of 1.5 µg/day [3]. The availability of this standard is the critical first step in mitigating a potentially significant regulatory risk.

CRO Method Development Services

A CRO contracted to develop and validate a compendial method for Fesoterodine Fumarate is required to include Fesoterodinyl (4-Hydroxy-tolterodine phenoxy) Ether (Impurity P) in their method validation. They must source a high-quality reference standard to ensure their method meets the specificity requirements of the proposed USP monograph [1]. Selecting a supplier who can provide a comprehensive Certificate of Analysis (CoA) and ensure long-term availability is essential for the CRO to deliver a robust, transferable method to their client.

Application
Selection Property
Validation Focus
GMP QC release testing
ISO 17034 certified reference material
Traceable purity and documentation for 21 CFR Part 211 compliance
Stability-indicating method validation
Authentic Impurity P standard
Specificity, RRT, and response factor for degradation product monitoring
Genotoxic impurity risk assessment
High-purity standard for trace analysis
LC-HRMS method sensitivity at ICH M7 TTC limits
Compendial method transfer
Comprehensive CoA and supply continuity
Method robustness and reproducibility across laboratories

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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